"N-(1-pyridin-3-ylethyl)formamide" chemical properties
"N-(1-pyridin-3-ylethyl)formamide" chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(1-pyridin-3-ylethyl)formamide
Introduction
N-(1-pyridin-3-ylethyl)formamide is a heterocyclic organic compound featuring a pyridine ring and a formamide functional group. As a derivative of both pyridine and formamide, it holds potential as a valuable synthetic intermediate in medicinal chemistry and materials science. The pyridine moiety is a ubiquitous scaffold in numerous pharmaceuticals and agrochemicals, while the formamide group serves as a versatile precursor to amines and other nitrogen-containing heterocycles.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, synthesized from available technical data for researchers and drug development professionals. The compound, identified as novel in recent research, presents an interesting target for further investigation.[3]
Chemical and Physical Properties
The fundamental properties of N-(1-pyridin-3-ylethyl)formamide are summarized below. These values are based on predictive models and experimental data where available.
| Property | Value | Source |
| CAS Number | 21131-85-1 | [4] |
| Molecular Formula | C₈H₁₀N₂O | [5] |
| Molecular Weight | 150.18 g/mol | Inferred from Formula |
| IUPAC Name | N-(1-pyridin-3-ylethyl)formamide | [4] |
| Boiling Point | 364.6 ± 25.0 °C (Predicted) | [4] |
| Density | 1.081 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 15.09 ± 0.23 (Predicted) | [4] |
| Canonical SMILES | CC(NC=O)C1=CC=CN=C1 | [5] |
| InChI | InChI=1S/C8H10N2O/c1-7(10-6-11)8-2-4-9-5-3-8/h2-7H,1H3,(H,10,11) | [5] |
Synthesis via Microwave-Assisted Leuckart Reaction
N-(1-pyridin-3-ylethyl)formamide can be efficiently synthesized via a rapid, microwave-assisted Leuckart reaction.[3] This classic reaction in organic chemistry is a reductive amination process where a carbonyl compound (a ketone or aldehyde) is converted into an amine using formamide or its derivatives.[6][7] In this specific synthesis, formamide serves as both the nitrogen source and the reducing agent.[8]
The choice of the Leuckart reaction is strategic. The nitrogen atom in the pyridine ring of the starting material, 3-acetylpyridine, acts as an electron-withdrawing group. This electronic effect increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack and thereby accelerating the reaction rate, comparable to acetophenones with other electron-withdrawing substituents.[3]
Reaction Scheme
3-Acetylpyridine reacts with formamide under elevated temperatures to yield N-(1-pyridin-3-ylethyl)formamide.
-
Starting Materials: 3-Acetylpyridine, Formamide
-
Product: N-(1-pyridin-3-ylethyl)formamide
-
Reaction Type: Leuckart Reaction (Reductive Amination)[3][6]
Experimental Protocol
The following protocol is based on a documented 10 mmol scale synthesis.[3]
-
Reaction Setup: Combine 3-acetylpyridine (10 mmol) and an excess of formamide in a suitable microwave reaction vessel.
-
Heating: Heat the mixture to a temperature range of 180-194 °C.
-
Reaction Time: Maintain the temperature for approximately 10 minutes, during which the reaction should reach completion.[3]
-
Isolation: After cooling, the product is isolated from the reaction mixture using liquid-liquid extraction.
-
Purification: The crude product is purified by column chromatography to yield pure N-(1-pyridin-3-ylethyl)formamide.
-
Yield: An isolated yield of 56% (0.8520 g) has been reported for this method.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(1-pyridin-3-ylethyl)formamide.
Structural Elucidation and Spectroscopic Analysis
The structure of N-(1-pyridin-3-ylethyl)formamide has been confirmed using NMR spectroscopy and elemental analysis.[3] While specific spectral data is not publicly available, the expected NMR signals can be predicted based on its molecular structure.
-
¹H NMR: The spectrum would be expected to show distinct signals for the formyl proton (CHO), the methine proton (CH), the methyl protons (CH₃), and the four aromatic protons of the pyridine ring. The formyl proton typically appears as a singlet or a doublet (due to coupling with the N-H proton) in the downfield region (around 8.0-8.5 ppm). The pyridine protons would resonate in the aromatic region (7.0-8.5 ppm).
-
¹³C NMR: The carbon spectrum would show signals for the formyl carbonyl carbon (around 160-165 ppm), the carbons of the pyridine ring, and the two aliphatic carbons of the ethyl group.
Potential Applications in Research and Drug Development
N-(1-pyridin-3-ylethyl)formamide is a promising building block for chemical synthesis due to its dual functionality.
-
Precursor to Chiral Amines: The formamide group can be readily hydrolyzed under acidic or basic conditions to yield the primary amine, 1-(3-pyridyl)ethylamine.[9] This amine is a valuable chiral building block for the synthesis of biologically active compounds.[10][11]
-
Pharmaceutical Scaffolding: The pyridylethylamine core is a structural motif found in various pharmacologically active molecules. The ability to synthesize and further functionalize N-(1-pyridin-3-ylethyl)formamide opens avenues for creating libraries of novel compounds for drug discovery campaigns.[2]
-
Ligand Synthesis: Pyridine-containing molecules are widely used as ligands in coordination chemistry and catalysis. The formamide nitrogen can also participate in metal coordination, making this compound a candidate for the development of novel ligands.[12]
Safety and Handling
No specific safety data sheet (SDS) is available for N-(1-pyridin-3-ylethyl)formamide. Therefore, handling precautions must be based on the properties of its reactants and related chemical structures.
-
Reactant Hazards: The synthesis involves formamide, a substance classified as a reproductive toxin (H360FD), a suspected carcinogen (H351), and a substance that may cause organ damage through prolonged or repeated exposure.[13][14]
-
Structural Analogue Hazards: The corresponding amine, 1-(3-pyridyl)ethylamine, is classified as corrosive and can cause severe skin burns and eye damage.[9] A similar hazard profile should be assumed for the formamide derivative until proven otherwise.
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[15]
-
In case of exposure, seek immediate medical attention.
-
References
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- N-(1-PYRIDIN-3-YL-ETHYL)-FORMAMIDE | 21131-85-1. ChemicalBook
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- (R)-1-(Pyridin-3-yl)ethanamine. PubChem - NIH
- Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes.
- Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1.
- β-Phenethylamine Synthesis: N-Pyridinium Aziridines as L
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- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific
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- SAFETY DATA SHEET. FUJIFILM Wako ChemicalsH2RKnABmw==)
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